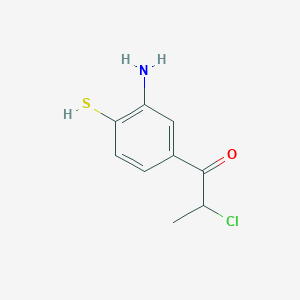

1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one

Descripción

1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one is a substituted propanone derivative featuring a phenyl ring with amino (-NH₂) and mercapto (-SH) groups at positions 3 and 4, respectively, and a chlorine-substituted propane moiety. The amino and mercapto groups suggest hydrogen-bonding capabilities, which may influence solubility, stability, and interactions with biological targets .

Propiedades

Número CAS |

1807060-23-6 |

|---|---|

Fórmula molecular |

C9H10ClNOS |

Peso molecular |

215.70 g/mol |

Nombre IUPAC |

1-(3-amino-4-sulfanylphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C9H10ClNOS/c1-5(10)9(12)6-2-3-8(13)7(11)4-6/h2-5,13H,11H2,1H3 |

Clave InChI |

ZAZUHFYURUTTFQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)C1=CC(=C(C=C1)S)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 3-amino-4-mercaptophenyl derivatives with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like ethanol or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfonic acids, disulfides.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparación Con Compuestos Similares

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

*Estimated using fragment-based methods.

Actividad Biológica

1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a mercapto group, and a chloropropanone moiety. These functional groups contribute to its biological activity, making it a valuable candidate for research in biochemistry and pharmacology.

The molecular formula of 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one allows for various chemical modifications, which can be exploited in both research and industrial applications. The compound's ability to form hydrogen bonds and coordinate with metal ions enhances its interaction with biological targets, influencing enzyme activity and protein interactions.

The biological activity of this compound is primarily attributed to its functional groups:

- Amino Group : Capable of forming hydrogen bonds with active sites on enzymes or receptors.

- Mercapto Group : Can participate in redox reactions and form covalent bonds with nucleophilic sites on proteins.

- Chloropropanone Moiety : Engages in electrophilic interactions that can modulate the activity of target molecules.

These interactions are crucial for understanding the compound's potential therapeutic applications and mechanisms of action in biological systems.

Anticancer Activity

Research indicates that 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one exhibits potential anticancer properties. It has been shown to interact with various cancer cell lines, demonstrating cytotoxic effects. For example, studies have reported its efficacy against human leukemia cell lines, where it induced apoptosis in a dose-dependent manner .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its ability to form covalent bonds with enzyme active sites suggests that it may inhibit specific enzymatic activities, which is significant for drug development targeting various diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These findings suggest that the compound could serve as a lead structure for further development into anticancer agents .

- Mechanistic Studies : Flow cytometry analyses revealed that this compound triggers apoptosis by increasing caspase activity in cancer cells. This mechanism underscores its potential as a therapeutic agent capable of selectively targeting malignant cells .

Comparative Analysis

To better understand the uniqueness of 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Amino-2-mercaptophenyl)-2-chloropropan-1-one | Similar structure but different positioning of the mercapto group | Varies due to structural differences |

| 1-(3-Amino-4-methylthio)phenyl)-2-chloropropan-1-one | Contains a methylthio group instead of a mercapto group | Alters biological interactions |

| 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one | Chlorine atom at a different position | Variations in reactivity |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the distinctiveness of 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.